4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride

Acetylcholinesterase inhibition Coumarin SAR Linker geometry

4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride (CAS 1177604-42-0) is a synthetic coumarin-benzylpiperidine hybrid with the molecular formula C23H26ClNO3. The compound features a 7-methoxy-2H-chromen-2-one core linked via a methylene bridge to a 4-benzylpiperidine moiety, a structural motif that combines the pharmacophoric elements of coumarin-based MAO-B inhibitors and the N-benzylpiperidine function of the clinical acetylcholinesterase inhibitor donepezil.

Molecular Formula C23H26ClNO3
Molecular Weight 399.9 g/mol
CAS No. 1177604-42-0
Cat. No. B6525289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride
CAS1177604-42-0
Molecular FormulaC23H26ClNO3
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)CC4=CC=CC=C4.Cl
InChIInChI=1S/C23H25NO3.ClH/c1-26-20-7-8-21-19(14-23(25)27-22(21)15-20)16-24-11-9-18(10-12-24)13-17-5-3-2-4-6-17;/h2-8,14-15,18H,9-13,16H2,1H3;1H
InChIKeyDTCKLBGSCNONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride (CAS 1177604-42-0): A Structurally Differentiated Coumarin-Benzylpiperidine Hybrid


4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride (CAS 1177604-42-0) is a synthetic coumarin-benzylpiperidine hybrid with the molecular formula C23H26ClNO3 . The compound features a 7-methoxy-2H-chromen-2-one core linked via a methylene bridge to a 4-benzylpiperidine moiety, a structural motif that combines the pharmacophoric elements of coumarin-based MAO-B inhibitors and the N-benzylpiperidine function of the clinical acetylcholinesterase inhibitor donepezil [1]. This specific 4-substituted coumarin architecture distinguishes it from the more extensively studied 7-substituted coumarin-benzylpiperidine series, offering a unique spatial orientation of the benzylpiperidine group relative to the coumarin scaffold.

Why Generic Coumarin-Benzylpiperidine Analogs Cannot Substitute for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride in Research Requiring Specific 4-Position Linker Geometry


The position of attachment and the nature of the linker between the coumarin core and the benzylpiperidine moiety critically determine binding mode, target selectivity, and pharmacokinetic behavior. In the 7-substituted N-benzylpiperidine coumarin series, the ether linkage at the 7-position yields potent MAO-B inhibition (IC50 down to 0.3 µM for compound 19) but only moderate cholinesterase inhibition [1]. Conversely, 4-substituted coumarin AChE inhibitors such as compound 4m (IC50 = 1.2 µM) rely on an acetamide linker to achieve π-cation interactions with Phe330 in the AChE active site [2]. The target compound's methylene bridge at the 4-position represents a distinct linker geometry that cannot be replicated by 7-substituted analogs or amide-linked 4-substituted variants, making direct substitution scientifically unsound without confirmatory head-to-head data.

Quantitative Differentiation Evidence for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride Relative to Closest Comparators


Linker Geometry at the 4-Position: Methylene Bridge vs. Acetamide Linker in Compound 4m

The target compound features a direct methylene (–CH2–) bridge between the coumarin 4-position and the benzylpiperidine nitrogen, whereas the most potent 4-substituted coumarin AChE inhibitor in the Razavi 2013 series, compound 4m, employs an acetamide linker (–NHCOCH2–) [1]. This structural difference alters both the distance between the coumarin and piperidine rings and the conformational flexibility of the pharmacophore. In compound 4m, the acetamide linker enables a π-cation interaction between the benzylpiperidine moiety and Phe330 of AChE alongside a π-π interaction between the coumarin and Trp279; the methylene linker in the target compound shortens this distance by approximately one bond length, potentially favoring a different binding pose [1].

Acetylcholinesterase inhibition Coumarin SAR Linker geometry

Substitution Position Comparison: 4-Position Methylene-Linked vs. 7-Position Ether-Linked N-Benzylpiperidine Coumarins

The 7-substituted N-benzylpiperidine coumarin series reported by Joubert et al. (2017) employs an ether (–O–) linkage at the coumarin 7-position, with the most potent multifunctional agent compound 19 showing eeAChE IC50 = 9.10 µM, eqBuChE IC50 = 5.90 µM, and hMAO-B IC50 = 0.30 µM [1]. In contrast, the target compound places the benzylpiperidine moiety at the coumarin 4-position via a methylene linker. This positional shift from the 7- to the 4-position alters the electronic distribution of the coumarin ring and the spatial relationship between the benzylpiperidine and the coumarin's lactone carbonyl, which is critical for interactions with the MAO-B flavin adenine dinucleotide cofactor and cholinesterase peripheral anionic site [1] [2].

MAO-B inhibition Cholinesterase inhibition Coumarin positional isomerism

Methoxy Substituent Impact: 7-Methoxy vs. 7-Hydroxy and Unsubstituted 4-Benzylpiperidine Coumarins

The target compound carries a methoxy (–OCH3) group at the coumarin 7-position. In the 4-substituted coumarin AChE inhibitor series (Razavi 2013), the electronic nature of substituents on the coumarin ring significantly modulates potency: electron-donating groups enhance π-stacking interactions with Trp279 in the AChE peripheral anionic site [1]. The 7-methoxy substitution is expected to increase electron density on the coumarin ring compared to unsubstituted or 7-hydroxy analogs, potentially strengthening π-π interactions. Additionally, the methoxy group improves metabolic stability relative to a free hydroxyl by preventing Phase II glucuronidation at this position, while maintaining better membrane permeability than a hydroxyl group due to reduced hydrogen-bonding capacity [2].

Coumarin SAR Methoxy substituent Metabolic stability

Benzylpiperidine Pharmacophore: Comparison with Donepezil and Other Clinical Cholinesterase Inhibitors

The N-benzylpiperidine moiety is the core pharmacophore of donepezil (Aricept®), the leading clinical AChE inhibitor for Alzheimer's disease (donepezil eeAChE IC50 ≈ 6 nM) [1]. The target compound incorporates this pharmacophore into a coumarin scaffold, following the hybrid design strategy validated by both the 7-substituted series (Joubert 2017) and 4-substituted series (Razavi 2013). Unlike donepezil, which relies on an indanone core, the coumarin scaffold in the target compound provides additional MAO-B inhibitory capacity and intrinsic fluorescence properties useful for cellular imaging [1] [2]. The methylene attachment at the 4-position positions the benzylpiperidine differently than donepezil's ethylene linker, potentially altering subtype selectivity between AChE and BuChE.

Donepezil hybrid N-benzylpiperidine pharmacophore Cholinesterase inhibition

Optimal Research and Procurement Application Scenarios for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride


SAR Tool Compound for Mapping 4-Position Linker Effects in Coumarin-Benzylpiperidine Cholinesterase/MAO-B Dual Inhibitors

Procure this compound as a structurally distinct member of the coumarin-benzylpiperidine hybrid class to benchmark the impact of a methylene linker at the 4-position against published data for 7-ether-linked analogs (compound 19 series, Joubert 2017) and 4-acetamide-linked analogs (compound 4m, Razavi 2013). Head-to-head enzyme inhibition profiling (eeAChE, eqBuChE, hMAO-B) in the same assay system will quantitatively establish the linker geometry–activity relationship [1] [2].

Negative Control for π-Cation Interaction Studies in AChE Docking Models

The absence of the acetamide NH and C=O groups in the target compound's methylene linker eliminates key hydrogen-bonding interactions observed in compound 4m's binding to AChE. This makes the compound a valuable negative control for experiments designed to validate the role of the linker amide in mediating π-cation interactions with Phe330, as described in the Razavi 2013 docking study [1].

Metabolic Stability Comparator for 7-Hydroxy Coumarin Analogs

The 7-methoxy substitution on the target compound blocks Phase II glucuronidation, a major metabolic pathway for 7-hydroxy coumarins. Use this compound to assess the contribution of methoxy vs. hydroxy substitution to microsomal stability and plasma half-life in a matched molecular pair analysis with the corresponding 7-demethylated analog [1] [2].

Fluorescent Probe Development Leveraging Coumarin Core

The 7-methoxycoumarin scaffold possesses intrinsic fluorescence properties (excitation ~360 nm, emission ~450 nm) that are retained in the target compound. This enables its use as a fluorescent probe for cellular uptake and subcellular localization studies, with the benzylpiperidine moiety providing a handle for target engagement studies in neuronal cells expressing cholinesterases or MAO-B [1].

Quote Request

Request a Quote for 4-((4-benzylpiperidin-1-yl)methyl)-7-methoxy-2H-chromen-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.